molecular formula C21H22N4O5 B1662154 Alosetron (Z)-2-butenedioate CAS No. 122852-43-1

Alosetron (Z)-2-butenedioate

Cat. No.: B1662154
CAS No.: 122852-43-1
M. Wt: 410.4 g/mol
InChI Key: XCPGTDZMQXRLAW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alosetron (Z)-2-butenedioate is a selective serotonin 5-HT3 receptor antagonist primarily used in the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. This compound modulates serotonin-sensitive gastrointestinal processes, providing relief from symptoms such as abdominal pain, urgency, and diarrhea .

Chemical Reactions Analysis

Types of Reactions: Alosetron undergoes various chemical reactions, including:

    Oxidation: Alosetron can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

    Reduction: Reduction reactions are not typical for Alosetron due to its stable aromatic structure.

    Substitution: Alosetron can undergo substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives .

Scientific Research Applications

Alosetron has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Alosetron is unique in its specific use for severe diarrhea-predominant IBS in women, whereas other 5-HT3 antagonists like Ondansetron and Granisetron are primarily used for nausea and vomiting . This specificity makes Alosetron particularly valuable in the targeted treatment of IBS.

Biological Activity

Alosetron (Z)-2-butenedioate, commonly known as alosetron, is a synthetic compound primarily used as a therapeutic agent for treating diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Classified as a 5-hydroxytryptamine 3 (5-HT3) receptor antagonist, it plays a critical role in modulating gastrointestinal function by inhibiting the action of serotonin at 5-HT3 receptors located in the gastrointestinal tract. This article delves into the biological activity of alosetron, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

Alosetron's biological activity is predominantly attributed to its selective antagonism of 5-HT3 receptors. By blocking these receptors, alosetron achieves several physiological effects:

  • Reduced Colonic Transit : Alosetron slows down colonic transit time, which helps alleviate diarrhea associated with IBS-D.
  • Decreased Visceral Pain : It reduces visceral hypersensitivity, thereby lowering abdominal pain and discomfort.
  • Enhanced Water Absorption : The compound promotes increased water absorption in the intestines, contributing to firmer stool consistency.

The pharmacokinetics of alosetron reveal a terminal elimination half-life of approximately 1.5 hours, with about 74% excreted via urine and 11% through feces. Alosetron undergoes metabolism primarily through cytochrome P450 enzymes, including CYP2C9 and CYP3A4, leading to various metabolites that may also contribute to its therapeutic effects .

Efficacy in IBS-D Treatment

Clinical studies have demonstrated that alosetron effectively provides relief from symptoms associated with IBS-D. A notable randomized controlled trial involving 662 male subjects assessed the efficacy of different dosages of alosetron (0.5 mg to 4 mg) over a 12-week period. The results indicated:

  • Adequate Relief Rates : The alosetron 1 mg twice-daily group showed a significantly higher rate of adequate relief from IBS symptoms compared to placebo (53% vs. 40%, p=0.04).
  • Improvement in Stool Consistency : All doses of alosetron resulted in significantly firmer stools compared to placebo (p < 0.001) .

These findings underscore alosetron's role as an effective treatment option for managing IBS-D symptoms.

Safety Profile and Adverse Events

While alosetron is effective for treating IBS-D, it is associated with certain adverse events. A long-term study involving 859 subjects reported that:

  • Constipation : Occurred in 32% of patients treated with alosetron compared to only 5% in the placebo group (p < 0.001). Most cases were mild to moderate and resolved spontaneously or with minimal intervention.
  • Ischemic Colitis : The incidence rate was low at approximately 1.03 cases per 1000 patient-years during post-marketing surveillance .

Despite concerns regarding serious adverse events linked to ischemic colitis and constipation, the overall incidence has remained low since the reintroduction of alosetron after its initial withdrawal .

Regulatory History

Alosetron's journey through regulatory scrutiny highlights both its therapeutic potential and safety concerns. Initially approved in 2000, it faced withdrawal due to reports of serious adverse events including ischemic colitis and severe constipation. However, following extensive review and testimony from patients who benefitted from its use, it was reapproved in 2002 with strict prescribing guidelines aimed at minimizing risks .

Comparative Analysis with Other Treatments

To contextualize alosetron's effectiveness, a comparative analysis with other treatments for IBS-D is presented below:

Compound Type Mechanism of Action Unique Features
Alosetron5-HT3 Receptor AntagonistBlocks serotonin at 5-HT3 receptorsSpecific for IBS-D; reduces gastrointestinal motility
RifaximinAntibioticTargets gut microbiotaUsed for non-constipation IBS; broad-spectrum action
EluxadolineMu-opioid receptor agonistModulates gut motilityDual action on opioid receptors; less constipation risk

This table illustrates how alosetron's specific mechanism distinguishes it from other agents used in managing IBS-D.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPGTDZMQXRLAW-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575770
Record name (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122852-43-1
Record name 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122852-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alosetron (Z)-2-butenedioate
Reactant of Route 2
Alosetron (Z)-2-butenedioate
Reactant of Route 3
Alosetron (Z)-2-butenedioate
Reactant of Route 4
Reactant of Route 4
Alosetron (Z)-2-butenedioate
Reactant of Route 5
Alosetron (Z)-2-butenedioate
Reactant of Route 6
Reactant of Route 6
Alosetron (Z)-2-butenedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.